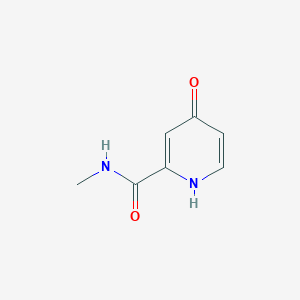

4-Hydroxy-N-methylpicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-N-methylpicolinamide is a synthetic molecule commonly studied in the field of chemistry and biology due to its unique properties. It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Synthesis Analysis

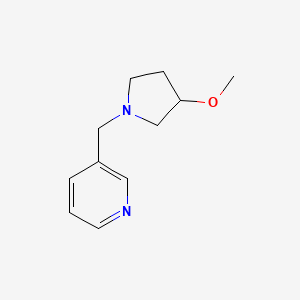

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines . These derivatives could inhibit the proliferation of two kinds of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations . The most potent analog 5q possessed broad-spectrum antiproliferative activity .

Molecular Structure Analysis

The molecular formula of this compound is C7H8N2O2 . More details about its structure can be found in the PubChem database .

Chemical Reactions Analysis

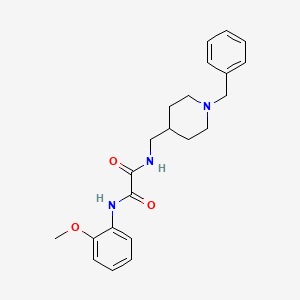

A series of novel sorafenib derivatives, 9a-w, was designed and synthesized in high yields using various substituted anilines, and their antiproliferative activities against HCT116, PC-3 and MDA-MB-231 cell lines were also evaluated and described .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification . More details about its physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Antitumor Applications

4-Hydroxy-N-methylpicolinamide and its derivatives have shown potential in antitumor applications. A study by Meng et al. (2021) demonstrated the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which inhibited the proliferation of human cancer cell lines like HepG2 and HCT116. These derivatives, particularly analog 5q, exhibited broad-spectrum antiproliferative activity and effectively prolonged the longevity of colon carcinoma-burdened mice. The anticancer effects were attributed to the suppression of angiogenesis and the induction of apoptosis and necrosis (Meng et al., 2021).

Similarly, Yao Jian-wen (2012) discussed the synthesis of the antitumor drug Sorafenib, where 4-chloro-N-methylpicolinamide was a key intermediate. This process was noted for its cost-effectiveness, simplicity, high yield, and environmentally friendly nature (Yao Jian-wen, 2012).

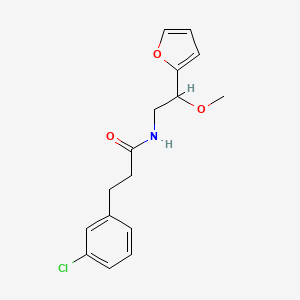

CO2 Hydrogenation Catalysis

A study by Kanega et al. (2017) highlighted the use of 4-hydroxy-N-methylpicolinamidate ligands in catalysts for hydrogenation of CO2 to formate in basic water. The catalyst showed exceptional activity even under ambient conditions, producing a high formate concentration. The effectiveness was attributed to strong electron donation by the anionic amide moiety and the phenolic O– functionality (Kanega et al., 2017).

Anticancer Therapeutics Development

Moku et al. (2019) emphasized the significance of N-methylpicolinamides, including this compound, in developing anticancer therapeutics. They noted the high demand for novel, less toxic, and cost-effective anticancer drugs, with N-methylpicolinamide-bearing hybrids being a key focus in medicinal chemistry (Moku et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-N-methylpicolinamide is the Aurora-B kinase . Aurora-B kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis . It is frequently overexpressed in various human tumors, including breast, colon, lung, ovarian, and pancreatic cancers , making it a potential target for anticancer treatments.

Mode of Action

This compound interacts with its target, Aurora-B kinase, by forming stable interactions . The compound selectively inhibits Aurora-B kinase, thereby disrupting its function . The exact nature of these interactions and the resulting changes in the target protein’s activity are still under investigation.

Biochemical Pathways

The inhibition of Aurora-B kinase by this compound affects the mitotic process, which is crucial for cell division . By inhibiting this kinase, the compound can disrupt the normal progression of mitosis, potentially leading to cell death and thus exerting its antitumor effects

Result of Action

The result of this compound’s action is a potent and broad-spectrum anti-proliferative activity against various human cancer cell lines . In fact, some derivatives of this compound have shown even better anti-proliferative activities than sorafenib, a multi-kinase inhibitor used in cancer treatment .

Future Directions

The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic in the community of medicinal chemistry . The current advances in the synthesis of picolinamide-containing heterocyclic compounds as potent anticancer agents are highlighted . In addition, their structure-activity relationship studies inspire the innovation and development of more potent and effective drugs against various death-causing cancer diseases .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 5-Hydroxy-N-methylpicolinamide, have been evaluated on human cancer cell lines . These compounds have shown potent and broad-spectrum anti-proliferative activities .

Cellular Effects

Similar compounds have shown to inhibit the proliferation of human cancer cell lines . These compounds may exert their effects by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have desired effects such as euphoria, empathy, dissociation from the physical body, and hallucinations, but may also be accompanied by adverse effects such as dizziness, confusion, psychomotor agitation, and cognitive impairment .

Dosage Effects in Animal Models

It is known that similar compounds can have desired effects at certain dosages, but may also have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Properties

IUPAC Name |

N-methyl-4-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-4-5(10)2-3-9-6/h2-4H,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQYAQCFNKEWBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=O)C=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)

![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)